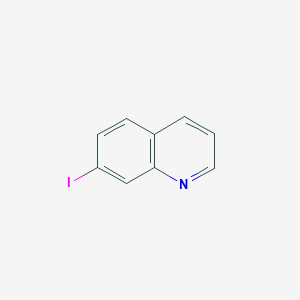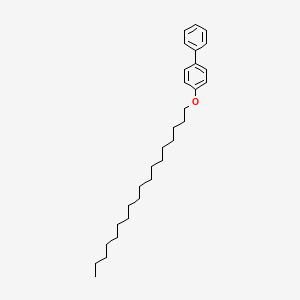
4-Octadecyloxybiphenyl
Descripción general
Descripción
4-Octadecyloxybiphenyl is a chemical compound with the molecular formula C30H46O and a molecular weight of 422.70 . It is also known by other names such as Biphenyl-4-yl Octadecyl Ether, Biphenyl-4-yl Stearyl Ether, and 4-Stearyloxybiphenyl . It appears as a white to almost white powder or crystal .
Physical And Chemical Properties Analysis
4-Octadecyloxybiphenyl is a solid at 20 degrees Celsius . . The melting point of this compound ranges from 90.0 to 94.0 degrees Celsius .
Aplicaciones Científicas De Investigación
Proteomics Research
Application Summary
4-Octadecyloxybiphenyl is used as a biochemical in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Methods of Application
While the specific methods of application for 4-Octadecyloxybiphenyl in proteomics research are not detailed in the sources, proteomics research often involves techniques such as mass spectrometry, protein microarrays, and two-dimensional gel electrophoresis.
Results or Outcomes
The outcomes of using 4-Octadecyloxybiphenyl in proteomics research are not specified in the available sources. However, proteomics research can lead to significant insights into protein function and interactions, which can be crucial in fields such as drug discovery and disease diagnosis .
Liquid Crystal Research
Application Summary
4-Octadecyloxybiphenyl is used in the field of liquid crystal research . Liquid crystals have properties between those of conventional liquids and those of solid crystals. For instance, a liquid crystal may flow like a liquid, but its molecules may be oriented in a crystal-like way.
Methods of Application
The specific methods of application for 4-Octadecyloxybiphenyl in liquid crystal research are not detailed in the sources. However, research in this field often involves techniques such as polarizing microscopy, X-ray diffraction, and spectroscopy.
Results or Outcomes
The outcomes of using 4-Octadecyloxybiphenyl in liquid crystal research are not specified in the available sources. However, research in liquid crystals has led to significant technological advances, particularly in display technology .
Pharmaceutical Research
Application Summary
4-Octadecyloxybiphenyl could potentially be used in pharmaceutical research . This field involves the discovery, development, evaluation, and regulatory approval of new drugs .
Methods of Application
The specific methods of application for 4-Octadecyloxybiphenyl in pharmaceutical research are not detailed in the sources. However, pharmaceutical research often involves techniques such as drug design, preclinical testing, clinical trials, and post-marketing surveillance.
Results or Outcomes
The outcomes of using 4-Octadecyloxybiphenyl in pharmaceutical research are not specified in the available sources. However, pharmaceutical research can lead to the development of new drugs and therapies, which can have significant impacts on healthcare and medicine .
Material Science Research
Application Summary
4-Octadecyloxybiphenyl could potentially be used in material science research . Material science involves the study of the properties and applications of materials of construction or manufacture (such as ceramics, metals, polymers, and composites).
Methods of Application
The specific methods of application for 4-Octadecyloxybiphenyl in material science research are not detailed in the sources. However, material science research often involves techniques such as microscopy, spectroscopy, and computational modeling.
Results or Outcomes
The outcomes of using 4-Octadecyloxybiphenyl in material science research are not specified in the available sources. However, material science research can lead to the development of new materials with improved properties, which can have significant impacts on various industries .
Environmental Science Research
Application Summary
While 4-Octadecyloxybiphenyl is not specifically mentioned, it could potentially be used in environmental science research, particularly in the study of organic micropollutants in wastewater treatment plants .
Methods of Application
The specific methods of application for 4-Octadecyloxybiphenyl in environmental science research are not detailed in the sources. However, environmental science research often involves techniques such as sampling, chemical analysis, and ecological modeling.
Results or Outcomes
The outcomes of using 4-Octadecyloxybiphenyl in environmental science research are not specified in the available sources. However, environmental science research can lead to significant insights into environmental processes and issues, which can be crucial in fields such as pollution control and environmental conservation .
Nanotechnology Research
Application Summary
4-Octadecyloxybiphenyl could potentially be used in nanotechnology research . Nanotechnology involves the manipulation of matter on an atomic, molecular, and supramolecular scale and can be used to create many new materials and devices with a vast range of applications.
Methods of Application
The specific methods of application for 4-Octadecyloxybiphenyl in nanotechnology research are not detailed in the sources. However, nanotechnology research often involves techniques such as electron microscopy, scanning probe microscopy, and X-ray diffraction.
Results or Outcomes
The outcomes of using 4-Octadecyloxybiphenyl in nanotechnology research are not specified in the available sources. However, nanotechnology research can lead to significant technological advances, particularly in fields such as medicine, electronics, biomaterials, and energy production .
Propiedades
IUPAC Name |
1-octadecoxy-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-31-30-25-23-29(24-26-30)28-21-18-17-19-22-28/h17-19,21-26H,2-16,20,27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFTOGDAJEWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628801 | |
| Record name | 4-(Octadecyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octadecyloxybiphenyl | |
CAS RN |
376609-78-8 | |
| Record name | 4-(Octadecyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



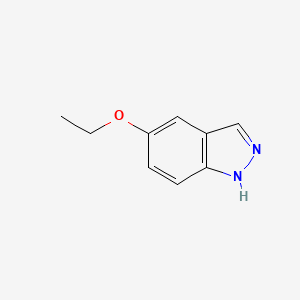
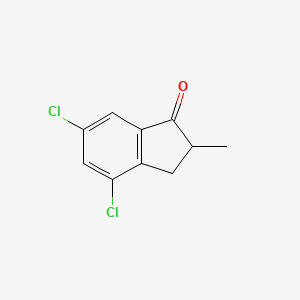
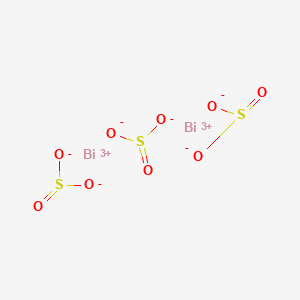
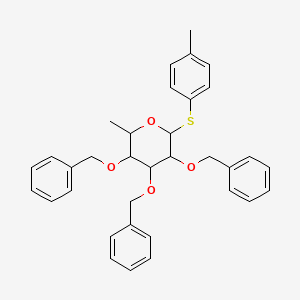

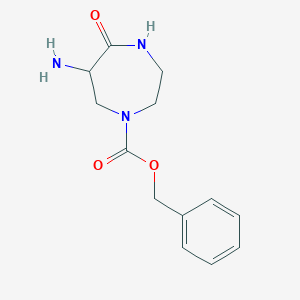
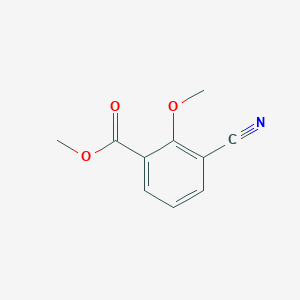
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)
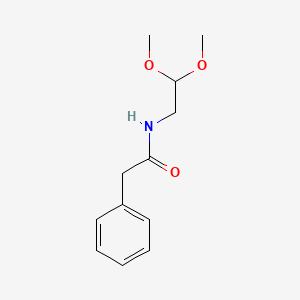
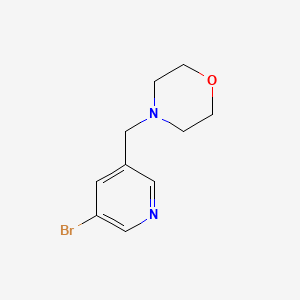

![2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1603050.png)

